

# An In-depth Technical Guide to 1,3-Diiodo-5-nitrobenzene

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## Compound of Interest

Compound Name: 1,3-Diiodo-5-nitrobenzene

Cat. No.: B1340216

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1,3-diiodo-5-nitrobenzene**, a key aromatic building block in synthetic chemistry. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, and safe handling protocols, offering field-proven insights for its effective application in research and development.

## Core Chemical Identity and Structural Attributes

**1,3-Diiodo-5-nitrobenzene** (CAS No: 57830-60-1) is a symmetrically substituted aromatic compound.<sup>[1]</sup> The presence of two heavy iodine atoms and a strongly electron-withdrawing nitro group (-NO<sub>2</sub>) on the benzene ring dictates its chemical behavior and physical properties. The nitro group significantly deactivates the ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic attack.<sup>[2]</sup> The iodine atoms serve as excellent leaving groups in cross-coupling reactions, making this molecule a versatile intermediate for introducing complex functionalities.

Table 1: Chemical Identifiers and Structural Descriptors

Identifier	Value	Source
IUPAC Name	1,3-diiodo-5-nitrobenzene	<a href="#">[1]</a>
CAS Number	57830-60-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> I <sub>2</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	374.90 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1=C(C=C(C=C1I)I)I INVALID-LINK--[O-]	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	JIVYEUNBDFYQRD- UHFFFAOYSA-N	<a href="#">[1]</a>

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  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
}
```

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// Benzene ring nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
```

```
// Substituent nodes
I1 [label="I"];
N [label="N"];
O1 [label="O"];
O2 [label="O"];
I2 [label="I"];
```

```
H1 [label="H"];  
H2 [label="H"];  
H3 [label="H"];  
  
// Benzene ring bonds  
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;  
  
// Substituent bonds  
C1 -- I1;  
C3 -- N;  
N -- O1 [label="+"];  
N -- O2 [label="-"];  
C5 -- I2;  
C2 -- H1;  
C4 -- H2;  
C6 -- H3;  
  
// Positioning  
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C2 [pos="-0.87,0.5!"];  
C3 [pos="-0.87,-0.5!"];  
C4 [pos="0,-1!"];  
C5 [pos="0.87,-0.5!"];  
C6 [pos="0.87,0.5!"];  
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O1 [pos="-2.61,-0.5!"];  
O2 [pos="-1.74,-2!"];  
I2 [pos="1.74,-1!"];  
H1 [pos="-1.74,1!"];  
H2 [pos="0,-2!"];
```

```
H3 [pos="1.74,1!"];  
}
```

Caption: 2D structure of **1,3-diiodo-5-nitrobenzene**.

## Physicochemical Properties

The physical state of **1,3-diiodo-5-nitrobenzene** is a light-red to brown solid at ambient temperature. Its high molecular weight and the presence of polar nitro group and polarizable iodine atoms contribute to a relatively high melting point and low volatility. The calculated partition coefficient (XLogP3) of 3.1 suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents.[\[1\]](#)[\[3\]](#)

Table 2: Summary of Physical and Chemical Properties

Property	Value	Source
Physical Form	Light-red to Brown Solid	
Molecular Weight	374.90 g/mol	<a href="#">[1]</a>
XLogP3	3.1	<a href="#">[1]</a> <a href="#">[3]</a>
Hydrogen Bond Donor Count	0	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[3]</a>
Rotatable Bond Count	0	<a href="#">[3]</a>

## Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of **1,3-diiodo-5-nitrobenzene**. While a comprehensive public database of its spectra is not readily available, data for analogous compounds and information from chemical vendors confirm the expected spectral characteristics.[\[1\]](#)[\[4\]](#)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals should be observed: one for the two equivalent protons ortho

to the nitro group and one for the single proton situated between the two iodine atoms.

- <sup>13</sup>C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon environments in the aromatic ring. The carbons bonded to the iodine atoms will show characteristic shifts, and the carbon attached to the nitro group will be significantly deshielded.[1]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group, typically around 1530-1500 cm<sup>-1</sup> (asymmetric stretch) and 1350-1330 cm<sup>-1</sup> (symmetric stretch). C-I stretching vibrations are expected in the far-infrared region (around 500 cm<sup>-1</sup>).
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak ( $M^+$ ) at m/z 375. The isotopic pattern will be characteristic of a molecule containing two iodine atoms, with a significant M+1 peak.

## Synthesis Protocol: A Validated Approach

The synthesis of di-iodinated nitroaromatics often involves direct iodination or Sandmeyer-type reactions from an appropriate aniline precursor. A well-established method for a structurally similar compound, 1,2,3-triiodo-5-nitrobenzene, proceeds via the diazotization of 2,6-diiodo-4-nitroaniline, followed by treatment with potassium iodide.[5] This provides a robust framework for conceptualizing the synthesis of **1,3-diiodo-5-nitrobenzene**, likely starting from 3,5-diiodoaniline.

The general workflow involves the careful diazotization of the starting aniline under strongly acidic and cold conditions, followed by substitution with iodide.



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Caption: Generalized workflow for the synthesis of **1,3-diiodo-5-nitrobenzene**.

## Safety, Handling, and Storage

**1,3-Diiodo-5-nitrobenzene** is classified as a hazardous substance and requires careful handling in a laboratory setting.[\[1\]](#) All operations should be conducted inside a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard and Precautionary Information

Hazard Class	GHS Statement Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed <a href="#">[1]</a>
Acute Toxicity, Dermal	H312	Harmful in contact with skin <a href="#">[1]</a>
Skin Irritation	H315	Causes skin irritation <a href="#">[1]</a>
Eye Irritation	H319	Causes serious eye irritation <a href="#">[1]</a>
Acute Toxicity, Inhalation	H332	Harmful if inhaled <a href="#">[1]</a>
STOT, Single Exposure	H335	May cause respiratory irritation <a href="#">[1]</a>

### Recommended Handling and Storage:

- **Handling:** Avoid breathing dust, fumes, or vapors.[\[6\]](#) Prevent contact with skin and eyes. Wash hands thoroughly after handling.[\[6\]](#) Do not eat, drink, or smoke when using this product.[\[6\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store locked up.[\[6\]](#) It is recommended to keep it in a dark place to prevent potential light-induced degradation.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[6\]](#)

## Applications in Research and Drug Development

The utility of **1,3-diido-5-nitrobenzene** stems from its defined substitution pattern and the distinct reactivity of its functional groups.

- Cross-Coupling Reactions: The two iodine atoms are ideal handles for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of aryl, alkynyl, or vinyl groups, building molecular complexity.
- Nucleophilic Aromatic Substitution ( $S_nAr$ ): The powerful electron-withdrawing effect of the nitro group activates the aromatic ring, enabling  $S_nAr$  reactions where the iodine atoms can be displaced by strong nucleophiles.
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative, which can then be used for a wide range of subsequent transformations, such as amide bond formation or diazotization. This dual functionality makes it a valuable precursor for synthesizing complex molecules with precisely controlled substitution patterns.[2]

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## References

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- 5. Organic Syntheses Procedure [orgsyn.org]
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